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Compound of Interest

Compound Name:
1-(4-Chloro-2-fluoro-5-

methylphenyl)ethanone

Cat. No.: B151526 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for detailed experimental data regarding the physicochemical

properties, synthesis, and biological activity of 1-(4-Chloro-2-fluoro-5-
methylphenyl)ethanone (CAS: 177211-26-6) have yielded limited information. Due to the

scarcity of publicly available experimental data for this specific compound, this technical guide

will focus on a structurally related and better-documented analogue: 4'-Chloro-2'-

fluoroacetophenone (CAS: 175711-83-8). The information presented herein, including

experimental protocols and spectral data, is based on this and other similar acetophenone

derivatives and should be considered representative.

Introduction
Substituted acetophenones are a critical class of organic compounds that serve as versatile

building blocks in the synthesis of a wide array of chemical entities, including active

pharmaceutical ingredients (APIs) and agrochemicals. Their chemical reactivity, governed by

the nature and position of substituents on the phenyl ring, allows for diverse molecular

elaborations. This guide provides a summary of the known physicochemical properties of 4'-

Chloro-2'-fluoroacetophenone, along with generalized experimental protocols for its synthesis

and purification, and representative spectral data.
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The fundamental physicochemical properties of 4'-Chloro-2'-fluoroacetophenone are

summarized in the table below. These properties are essential for its handling, characterization,

and application in synthetic chemistry.

Property Value Reference

IUPAC Name
1-(4-Chloro-2-

fluorophenyl)ethanone
N/A

CAS Number 175711-83-8 [1]

Molecular Formula C₈H₆ClFO [1][2]

Molecular Weight 172.58 g/mol [1][2]

Boiling Point 233 °C [1]

Density 1.258 g/cm³ [1]

Flash Point 95 °C [1]

Physical Form Liquid [1]

Color Clear [1]

Storage
Sealed in dry, Room

Temperature
[1]

Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and

purification of chloro-fluoro-acetophenone derivatives, based on established chemical

transformations.

Synthesis via Friedel-Crafts Acylation
A common and effective method for the synthesis of substituted acetophenones is the Friedel-

Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or

anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:
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Caption: General scheme for Friedel-Crafts acylation.

Materials:

1-Chloro-3-fluorobenzene

Acetyl chloride

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0

°C, slowly add acetyl chloride.

To this mixture, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and

1 M HCl.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification
The crude product can be purified using standard laboratory techniques such as distillation or

column chromatography.

Purification by Vacuum Distillation:

Assemble a vacuum distillation apparatus.

Place the crude 4'-chloro-2'-fluoroacetophenone in the distillation flask.

Heat the flask under reduced pressure.

Collect the fraction that distills at the appropriate boiling point (233 °C at atmospheric

pressure, will be lower under vacuum)[1].

Purification by Column Chromatography:

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and

ethyl acetate).

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

Elute the column with the chosen solvent system, collecting fractions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71264048.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure.

Spectral Data (Representative)
Due to the lack of specific experimental spectra for 1-(4-Chloro-2-fluoro-5-
methylphenyl)ethanone, the following are representative spectra of closely related

compounds to aid in the characterization of similar structures.

¹H NMR Spectroscopy
The ¹H NMR spectrum of a substituted acetophenone provides information about the electronic

environment of the protons. For a compound like 4'-Chloro-2'-fluoroacetophenone, one would

expect to see signals for the aromatic protons and the methyl protons of the acetyl group. The

chemical shifts and coupling constants of the aromatic protons are influenced by the chloro and

fluoro substituents.

A representative ¹H NMR spectrum for a similar compound, 2',4'-dichloro-5'-

fluoroacetophenone, shows the following key features[3]:

A singlet for the methyl protons (-COCH₃) at approximately 2.66 ppm.

Aromatic protons appearing as multiplets in the region of 7.4-7.5 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4'-

Chloro-2'-fluoroacetophenone, distinct signals would be observed for the carbonyl carbon, the

methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are

significantly affected by the electronegative halogen substituents.

A representative ¹³C NMR spectrum for 4-fluoroacetophenone shows the following

characteristic peaks[4]:

A peak for the carbonyl carbon (C=O) around 196.4 ppm.

A peak for the methyl carbon (-CH₃) at approximately 26.5 ppm.
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Aromatic carbon signals in the range of 115-165 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. A key feature in the IR spectrum of

an acetophenone derivative is the strong absorption band corresponding to the carbonyl (C=O)

stretching vibration.

For a similar compound, 4'-chloroacetophenone, a strong absorption is typically observed in

the region of 1680-1700 cm⁻¹ for the carbonyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4'-Chloro-2'-fluoroacetophenone, the molecular ion peak (M⁺) would be

expected at m/z 172.58. The fragmentation pattern would likely involve the loss of the acetyl

group and other characteristic fragments. The mass spectrum of 3-chloro-4-

fluoroacetophenone shows a molecular ion peak consistent with its molecular weight[5].

Biological and Synthetic Applications
While specific biological activities for 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone are not

documented, the related compound 4''-Chloro-2''-fluoroacetophenone is utilized as a reagent in

the synthesis of biologically active molecules. It serves as a key intermediate in the preparation

of aminoazabenzimidazoles, which are a class of orally active antimalarial agents[1].

Additionally, it is used in the synthesis of the JAK2 inhibitor, LY2784544[1]. This highlights the

importance of chloro-fluoro-acetophenone scaffolds in medicinal chemistry and drug discovery.
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Caption: Synthetic applications of 4''-Chloro-2''-fluoroacetophenone.

Conclusion
This technical guide provides a summary of the available physicochemical data for 4'-Chloro-2'-

fluoroacetophenone, a representative analogue of the initially requested compound. While a

comprehensive dataset for 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone remains elusive in

the public domain, the information presented here on a closely related structure offers valuable

insights for researchers working with substituted acetophenones. The generalized experimental

protocols and representative spectral data can serve as a useful reference for the synthesis,

purification, and characterization of this class of compounds. Further research is warranted to

fully elucidate the properties and potential applications of more complex derivatives like 1-(4-
Chloro-2-fluoro-5-methylphenyl)ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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